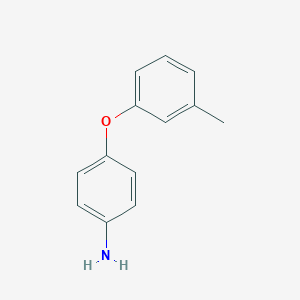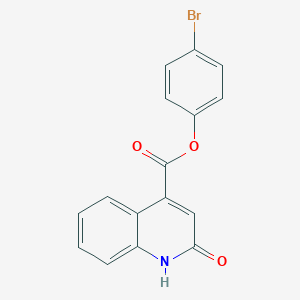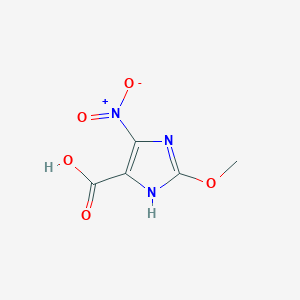
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid (MNIC) is an organic compound that has gained significant attention in the scientific community for its potential applications in biochemical and physiological research. MNIC is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound is synthesized using various methods, including the reaction of 2-methoxy-4-nitroimidazole with ethyl chloroformate. MNIC has been found to have several biochemical and physiological effects, making it an ideal candidate for research in various fields.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid is not fully understood, but it is believed to be related to its antioxidant properties. The compound has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, further reducing oxidative stress.
Biochemische Und Physiologische Effekte
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been found to scavenge free radicals, reduce oxidative stress, and inhibit the activity of enzymes involved in the production of reactive oxygen species. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has also been found to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has several advantages for lab experiments, including its potent antioxidant properties and potential use as a chemopreventive agent. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must consider these limitations when designing experiments involving 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid.
Zukünftige Richtungen
There are several future directions for research involving 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid, including its potential use as a therapeutic agent for diseases associated with oxidative stress and DNA damage. The compound's anti-cancer properties also make it a promising candidate for cancer treatment. Further studies are needed to fully understand the mechanism of action of 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid is an organic compound with potent antioxidant properties and potential applications in various scientific research fields. The compound is synthesized using various methods and has several biochemical and physiological effects, including its potential use as a chemopreventive agent and anti-cancer agent. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has several advantages for lab experiments, but researchers must also consider its limitations. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid involves the reaction of 2-methoxy-4-nitroimidazole with ethyl chloroformate. The reaction produces 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid as a yellow crystalline solid with a melting point of 215-217°C. The yield of the reaction is dependent on the reaction conditions, including temperature, solvent, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has been used in various scientific research applications, including studies on oxidative stress, DNA damage, and cancer. The compound has been found to have potent antioxidant properties, making it a potential therapeutic agent for diseases associated with oxidative stress. 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid has also been used to study DNA damage caused by reactive oxygen species, which can lead to mutations and cancer. The compound has been found to inhibit the formation of DNA adducts, suggesting its potential use as a chemopreventive agent.
Eigenschaften
CAS-Nummer |
195817-90-4 |
|---|---|
Produktname |
2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid |
Molekularformel |
C5H5N3O5 |
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
2-methoxy-5-nitro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O5/c1-13-5-6-2(4(9)10)3(7-5)8(11)12/h1H3,(H,6,7)(H,9,10) |
InChI-Schlüssel |
BUQKXXSUOLLLPC-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=NC(=C(N1)C(=O)O)[N+](=O)[O-] |
SMILES |
COC1=NC(=C(N1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
COC1=NC(=C(N1)C(=O)O)[N+](=O)[O-] |
Synonyme |
1H-Imidazole-4-carboxylicacid,2-methoxy-5-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
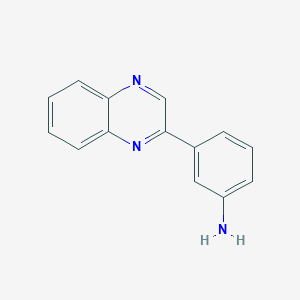
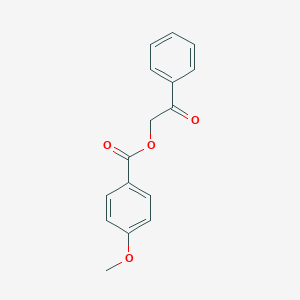
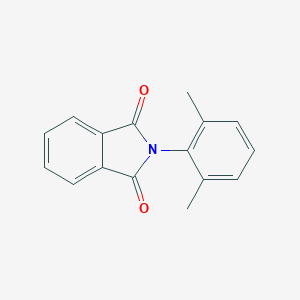
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
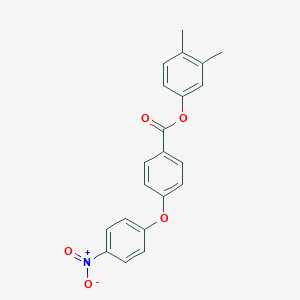

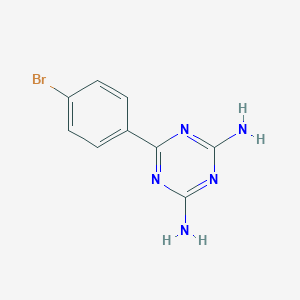
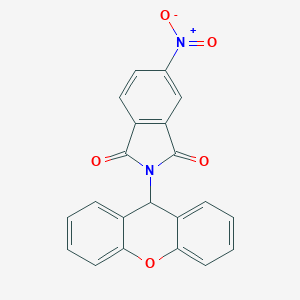
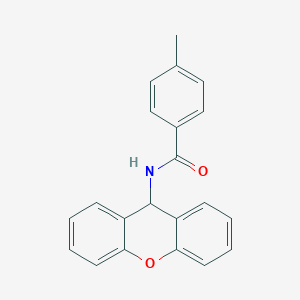
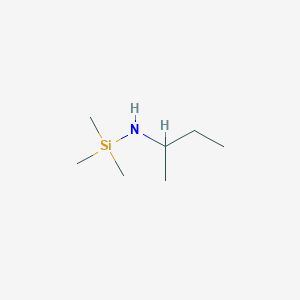
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
